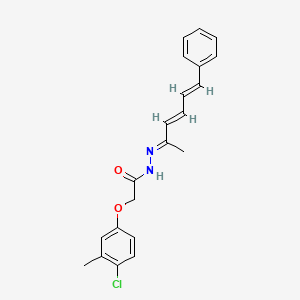
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of acetanilide herbicides and is known for its selective action against grassy weeds.
Mecanismo De Acción
DCPA acts by inhibiting the synthesis of chlorophyll, which is essential for the growth and development of plants. It interferes with the electron transport chain in the chloroplasts, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death. DCPA is selective against grassy weeds due to the differences in their chlorophyll synthesis pathways compared to broadleaf plants.
Biochemical and Physiological Effects
DCPA has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the metabolism of carbohydrates and amino acids, leading to a decrease in protein synthesis. DCPA has been reported to have toxic effects on aquatic organisms and soil microorganisms, which can affect the ecosystem.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is widely used in laboratory experiments due to its selective action against grassy weeds and its well-established mode of action. It can be used as a reference compound for the development of new herbicides. However, DCPA has limitations in terms of its environmental safety and toxicity to non-target organisms.
Direcciones Futuras
Future research on DCPA should focus on developing safer and more environmentally friendly herbicides with similar modes of action. The development of herbicides that are less toxic to non-target organisms and have minimal impact on the environment is essential for sustainable agriculture. Further research is also needed to understand the uptake, metabolism, and environmental fate of DCPA in different ecosystems.
Métodos De Síntesis
DCPA can be synthesized by reacting 2,5-dichloroaniline with 2-nitrophenol in the presence of acetic anhydride and sodium acetate. The reaction yields DCPA as a white crystalline solid with a melting point of 145-146°C. The purity of DCPA can be determined by various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research studies to understand its mode of action, uptake, metabolism, and environmental fate. DCPA has also been used as a reference compound in the development of new herbicides.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-5-6-10(16)11(7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOSBCBSIALLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)




![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
